![molecular formula C13H21NO2 B7663251 N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B7663251.png)
N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine, also known as CPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPD is a spirocyclic amine that contains a bicyclic dioxaspiro structure, which makes it a unique and interesting compound to study.
Mécanisme D'action
The mechanism of action of N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including antitumor, antiviral, and antibacterial activity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. Additionally, this compound has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine in lab experiments is its unique spirocyclic structure, which makes it an interesting and versatile compound to study. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine, including:
1. Further investigation of its antitumor and antiviral activity, with the goal of developing new drugs based on this compound.
2. Study of the mechanism of action of this compound, with the goal of identifying its molecular targets and developing more effective treatments.
3. Exploration of the use of this compound as a building block for the synthesis of novel materials and polymers.
4. Investigation of the potential use of this compound as a chiral auxiliary in asymmetric reactions.
5. Study of the toxicity and safety profile of this compound, with the goal of identifying potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine can be achieved through a multistep process involving the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct, which is then subjected to a series of chemical reactions to yield the final product. The synthesis of this compound has been extensively studied, and several modifications have been made to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor and antiviral activity, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been used as a chiral auxiliary in asymmetric reactions.
Propriétés
IUPAC Name |
N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-4-11(3-1)14-12-5-7-13(8-6-12)15-9-10-16-13/h1-2,11-12,14H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBWCSMRUGBPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC3CC=CC3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
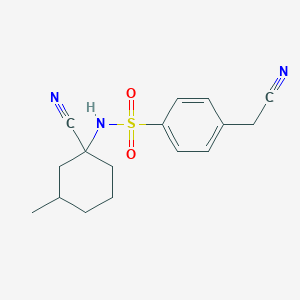
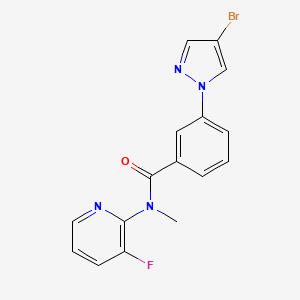
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
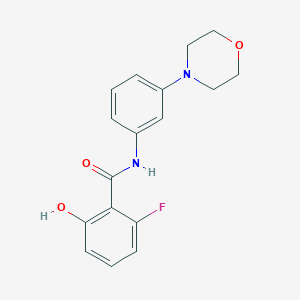
![3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-4-methyl-1H-quinolin-2-one](/img/structure/B7663213.png)
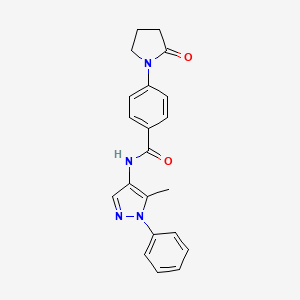
![(2-Hydroxy-4-nitrophenyl)-[4-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7663230.png)
![N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663252.png)
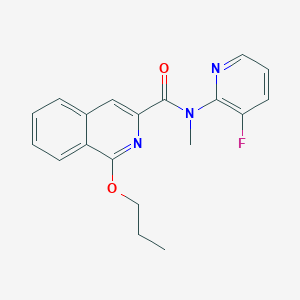
![4-methyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]quinoline-2-carboxamide](/img/structure/B7663264.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-fluoro-2,3-dihydro-1,4-benzoxazine](/img/structure/B7663272.png)
![(2S)-1-[3-(hydroxymethyl)azetidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7663276.png)
